N-Nitro Group Count: Mono- vs. Tri-Nitration as the Primary Performance Driver
1-Nitro-1,3,5-triazinane possesses a single N‑NO₂ explosophoric group per molecule (MW 132.12 g·mol⁻¹), compared to three N‑NO₂ groups in RDX (MW 222.12 g·mol⁻¹) . This three‑fold reduction in nitro content directly lowers nitrogen mass fraction (42.4% for the mono‑nitro compound vs. 37.8% for RDX, though RDX carries substantially more energetic nitrogen in the form of N‑NO₂ rather than N‑H) and reduces the oxygen balance, which DFT studies confirm translates into a markedly lower heat of formation and detonation energy release [1]. The Shastin review categorically distinguishes mono‑N‑nitro triazinanes from poly‑nitrated analogs as a distinct subclass with fundamentally different synthesis routes and properties [2].
| Evidence Dimension | Number of N–NO₂ explosophoric groups per molecule |
|---|---|
| Target Compound Data | 1 N–NO₂ group; MW 132.12 g·mol⁻¹; N content 42.4 wt% (4 N atoms, only 1 as N–NO₂) |
| Comparator Or Baseline | RDX: 3 N–NO₂ groups; MW 222.12 g·mol⁻¹; N content 37.8 wt% (6 N atoms, 3 as N–NO₂) |
| Quantified Difference | 3× fewer explosophoric N–NO₂ groups; MW 90 g·mol⁻¹ lower |
| Conditions | Molecular formula comparison (C₃H₈N₄O₂ vs. C₃H₆N₆O₆) |
Why This Matters
Procurement of the mono-nitro species selects for a compound with intrinsically lower energetic output, suitable for applications requiring reduced sensitivity or controlled energy release rather than maximum detonation performance.
- [1] Türker, L.; Atalar, T.; Gümüş, S.; Çamur, Y. A DFT Study on Nitrotriazines. J. Hazard. Mater. 2009, 167 (1–3), 440–448. https://doi.org/10.1016/j.jhazmat.2008.12.134. View Source
- [2] Shastin, A. V.; Godovikova, T. I.; Korsunskii, B. L. Nitro Derivatives of 1,3,5-Triazine: Synthesis and Properties. Russ. Chem. Rev. 2003, 72 (3), 279–287. https://doi.org/10.1070/RC2003v072n03ABEH000803. View Source
